molecular formula C22H28N2O5S2 B2499801 Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 326007-66-3

Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No. B2499801
CAS RN: 326007-66-3
M. Wt: 464.6
InChI Key: VQWBIAKVIOPXHX-UHFFFAOYSA-N
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Description

The compound Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate is a novel chemical entity with potential applications in various fields of chemistry and pharmacology. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and synthesis methods that could be relevant for the synthesis and analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves the cyclization of thioamide with 2-chloroacetoacetate, as seen in the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, which achieved a yield above 60% . The starting material, 5-thioamide benzene, was prepared with a high yield of 89.6%, indicating that the synthesis route is efficient and could potentially be adapted for the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of related compounds is confirmed using spectroscopic methods such as IR, ~1H NMR, and MS spectra . These techniques are crucial for establishing the structure of the compound and would similarly be used to analyze the molecular structure of this compound.

Chemical Reactions Analysis

The synthesis of related compounds such as ethyl 1-oxo (or thioxo)-1,2-dihydro-pyrimido[1,6a]benzimidazol-4-carboxylates from ethyl 2-(benzimidazol-2-yl)-3-(dimethylamino)acrylate demonstrates the use of isocyanates and isothiocyanates in chemical reactions under solvent-free conditions . These reactions yielded products in the range of 52 to 82%, which suggests that similar conditions could be explored for the chemical reactions involving the synthesis of this compound .

Physical and Chemical Properties Analysis

Scientific Research Applications

  • Catalysis and Renewable PET Production : Research by Pacheco et al. (2015) in "ACS Catalysis" discusses the use of silica molecular sieves containing framework Lewis acid centers in catalysis. These catalysts are used in Diels–Alder and dehydrative aromatization reactions between ethylene and various renewable furans for the production of biobased terephthalic acid precursors. This is significant in the production of renewable PET (Polyethylene Terephthalate) (Pacheco et al., 2015).

  • Chemical Synthesis and Rearrangement : Vogel et al. (1969) in "Helvetica Chimica Acta" explored the BECKMANN or SCHMIDT rearrangement of ethyl trans-4-oxo-1-phenyl-2-tetralincarboxylate, leading to the production of various benzazepine derivatives. This study is an example of complex chemical synthesis and rearrangement processes, relevant in the development of new chemical entities (Vogel et al., 1969).

  • Antioxidant and Anti-inflammatory Properties : Madhavi and Sreeramya (2017) in the "Asian Journal of Pharmaceutical and Clinical Research" synthesized and evaluated a series of novel compounds, including ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates, for their antioxidant and anti-inflammatory activities. This demonstrates the potential pharmacological applications of these compounds (Madhavi & Sreeramya, 2017).

  • Luminescence Studies in Metal–Organic Frameworks : A study by Sun et al. (2012) in "CrystEngComm" discusses carboxylate-assisted ethylamide metal–organic frameworks, exploring their synthesis, structure, thermostability, and luminescence properties. This kind of research is crucial in the development of materials with potential applications in sensing, imaging, and lighting technologies (Sun et al., 2012).

  • Antimicrobial and Analgesic Activities : Research by Rajanarendar et al. (2013) in "Medicinal Chemistry Research" synthesized a series of dihydrobenzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones, which were evaluated for their antimicrobial, anti-inflammatory, LOX-5 inhibitory, and analgesic activity. This illustrates the potential of these compounds in developing new pharmaceutical agents (Rajanarendar et al., 2013).

properties

IUPAC Name

ethyl 2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S2/c1-4-29-22(26)19-15(2)16(3)30-21(19)23-20(25)17-9-11-18(12-10-17)31(27,28)24-13-7-5-6-8-14-24/h9-12H,4-8,13-14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWBIAKVIOPXHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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